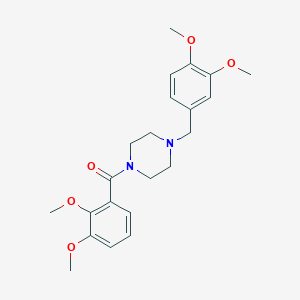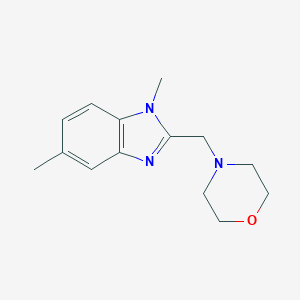![molecular formula C24H32N2O3 B247014 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline, also known as TMIQ, is a compound that has been extensively studied for its potential therapeutic applications. TMIQ is a tetrahydroisoquinoline derivative that has been synthesized through various methods, and its mechanism of action has been investigated.
Mecanismo De Acción
The exact mechanism of action of 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve modulation of neurotransmitter systems and antioxidant and anti-inflammatory pathways. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Biochemical and Physiological Effects:
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter systems, antioxidant and anti-inflammatory effects, and neuroprotective effects. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to increase levels of BDNF, which is involved in neuronal survival and plasticity. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which provides a basis for further research. Another advantage is that it has been synthesized through various methods, which allows for optimization of synthesis conditions. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate specific pathways. Another limitation is that 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has not been extensively studied in vivo, which limits the translation of findings to clinical applications.
Direcciones Futuras
There are many future directions for 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline research. One direction is to investigate the specific mechanisms of action, including modulation of neurotransmitter systems and antioxidant and anti-inflammatory pathways. Another direction is to investigate the potential therapeutic applications, including its use as an antipsychotic, an antidepressant, and a neuroprotective agent. Further research is also needed to investigate the pharmacokinetics and pharmacodynamics of 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline in vivo, which will provide a basis for clinical trials. Additionally, optimization of synthesis conditions and development of analogues may lead to improved efficacy and reduced toxicity.
Métodos De Síntesis
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been synthesized through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline ring system. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine derivative with an acyl halide or acid anhydride. The Mannich reaction involves the condensation of an aldehyde, an amine, and a ketone or aldehyde.
Aplicaciones Científicas De Investigación
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential therapeutic applications, including its use as an antipsychotic, an antidepressant, and a neuroprotective agent. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Propiedades
Nombre del producto |
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Fórmula molecular |
C24H32N2O3 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H32N2O3/c1-27-22-15-24(29-3)23(28-2)14-20(22)16-25-11-9-21(10-12-25)26-13-8-18-6-4-5-7-19(18)17-26/h4-7,14-15,21H,8-13,16-17H2,1-3H3 |
Clave InChI |
FLVTWJGYSSIUJY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)N3CCC4=CC=CC=C4C3)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1CN2CCC(CC2)N3CCC4=CC=CC=C4C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)


![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)
![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)


![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)

![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)

![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)